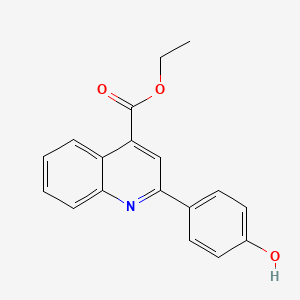
N-(4-anilinophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)benzenesulfonamide, commonly known as APS, is a sulfonamide-based compound that has been used in various scientific research studies. APS is a small molecule that has been found to have a wide range of biological activities.
作用机制
The mechanism of action of APS is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. In addition, APS has been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
APS has been found to have various biochemical and physiological effects. APS has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, APS has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. APS has also been found to have anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
APS has several advantages for lab experiments. APS is a small molecule that is easy to synthesize and purify. In addition, APS has been found to have a wide range of biological activities, making it a potential therapeutic agent for various diseases. However, APS also has some limitations for lab experiments. APS has low water solubility, which can limit its use in aqueous solutions. In addition, APS can be toxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for APS research. One potential direction is to investigate the potential use of APS as a therapeutic agent for viral infections such as HIV. Another potential direction is to investigate the potential use of APS as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of APS and its potential use in cancer research.
合成方法
The synthesis of APS involves the reaction of aniline and benzenesulfonyl chloride in the presence of a base. The reaction results in the formation of APS as a white crystalline solid with a melting point of 221-223°C. The purity of APS can be increased by recrystallization from ethanol.
科学研究应用
APS has been used in various scientific research studies due to its diverse biological activities. APS has been found to have anticancer, anti-inflammatory, and antiviral properties. APS has been used in cancer research to inhibit the proliferation and metastasis of cancer cells. In addition, APS has been found to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. APS has also been found to have antiviral properties, making it a potential therapeutic agent for viral infections such as HIV.
属性
IUPAC Name |
N-(4-anilinophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,18-9-5-2-6-10-18)20-17-13-11-16(12-14-17)19-15-7-3-1-4-8-15/h1-14,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIVGGIWMMZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

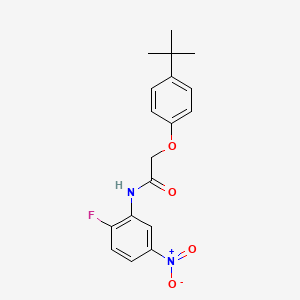
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
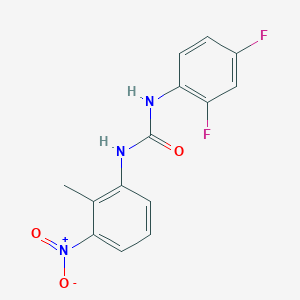
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
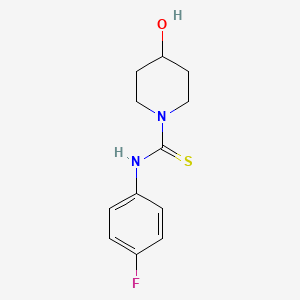
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
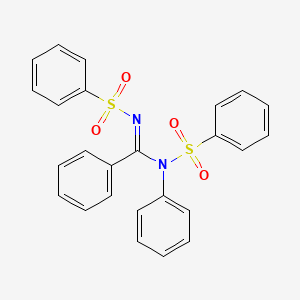
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
